Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
Description
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 1375472-72-2) is a brominated thiophene derivative with a molecular formula of C₁₂H₈BrClO₄S₂ and a molecular weight of 395.68 g/mol . This compound features a thiophene ring substituted at the 3-position with a chlorosulfonyl group (-SO₂Cl), a 5-position with a 4-bromophenyl group, and a methyl ester at the 2-position. The chlorosulfonyl group confers high reactivity, making it a key intermediate in synthesizing sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C12H8BrClO4S2 |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrClO4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3 |
InChI Key |
SQJGGPLJCVNWCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of specific reagents such as bromine, chlorosulfonic acid, and methanol under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl and chlorosulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiophene-Based Derivatives
Physicochemical and Reactivity Differences
- Lipophilicity (LogD) : The ortho-bromophenyl analog (LogD = 3 at pH 5.5) is less lipophilic than the target compound (predicted LogD > 4) due to steric effects reducing planarity.
- Reactivity: The chlorosulfonyl group in the target compound allows for nucleophilic displacement (e.g., with amines or alcohols), whereas the amino group in the methoxyphenyl analog () participates in condensation reactions .
- Steric Effects : The 2-bromophenyl isomer () exhibits reduced reactivity in cross-coupling reactions compared to the 4-bromophenyl derivative due to hindered access to the thiophene core .
Key Research Findings
- Synthetic Utility : The para-substitution pattern in the target compound optimizes electronic communication between the bromophenyl and thiophene rings, enhancing its utility in π-conjugated systems .
- Stability : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous handling, whereas the methoxyphenyl analog () is stable under ambient conditions .
Biological Activity
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 351.61 g/mol. The structure includes a thiophene ring substituted with a bromophenyl group and a chlorosulfonyl moiety, which are important for its biological activity.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. A study evaluated various thiophene derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups, such as bromine, often enhance antibacterial activity due to increased electron deficiency at the aromatic ring, facilitating interactions with bacterial cell walls .
| Compound | Bacteria Tested | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate to High |
| Control (Amoxicillin) | E. coli, S. aureus | High |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against human prostate cancer (PC-3) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. This compound has shown the ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on Antibacterial Effects :
A recent investigation into the antibacterial effects of thiophene derivatives found that the presence of a bromophenyl group significantly enhanced the activity against Staphylococcus aureus. The study utilized disk diffusion methods to measure the effectiveness of various concentrations of the compound . -
Anticancer Evaluation :
Another study focused on the cytotoxicity of this compound against PC-3 and HeLa cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell death at lower concentrations compared to standard chemotherapeutics such as doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via sulfonation of a precursor thiophene derivative. For example, diazotization of an amine-substituted thiophene followed by treatment with sulfur dioxide (SO₂) and chlorination yields the chlorosulfonyl group . Reaction progress can be tracked using thin-layer chromatography (TLC) to confirm intermediate formation and purity. Yields are optimized by controlling temperature (0–5°C during diazotization) and using anhydrous solvents (e.g., DMF for sulfonamide coupling) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance:
- ¹H NMR : Signals for the methyl ester (~δ 3.7–3.9 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm substituent positions.
- ¹³C NMR : Carbonyl groups (ester: ~δ 165–170 ppm; sulfonyl: ~δ 140–145 ppm) validate functional groups .
Mass spectrometry (HRMS) provides molecular weight verification (e.g., [M+H]⁺ ion matching C₁₃H₉BrClO₄S₂), while IR spectroscopy identifies sulfonyl (1150–1350 cm⁻¹) and ester (1700–1750 cm⁻¹) stretches .
Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodological Answer : The compound is sensitive to moisture due to the chlorosulfonyl group. Store at 2–8°C under inert gas (argon/nitrogen). Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Chloroform | ~15 |
| Stability in aqueous solutions is poor (hydrolysis risk); use anhydrous conditions for reactions . |
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromophenyl and chlorosulfonyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromophenyl group enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids), while the chlorosulfonyl group acts as a leaving group in nucleophilic substitutions. Computational studies (DFT) suggest that electron-withdrawing sulfonyl groups increase electrophilicity at the thiophene C3 position, facilitating Pd-catalyzed arylations . Steric hindrance from the bromophenyl group may reduce coupling efficiency; use bulky ligands (e.g., XPhos) to mitigate this .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and reaction scale. For example:
- Small-scale reactions (<1 mmol) report higher yields (75–85%) due to better temperature control.
- Large-scale syntheses (>10 mmol) often yield 60–70% due to side reactions (e.g., sulfonate ester formation).
Use gradient HPLC to identify impurities and adjust stoichiometry (e.g., 1.2 equiv SOCl₂ for complete chlorination) .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore mapping (Schrödinger Phase) identify potential enzyme targets. For example:
- The chlorosulfonyl group may inhibit tyrosine kinases via H-bonding with ATP-binding pockets (ΔG ≈ −9.2 kcal/mol).
- MD simulations (>100 ns) assess binding stability to prioritize in vitro assays (e.g., kinase inhibition screens) .
Q. What experimental design optimizes the synthesis of analogs with improved pharmacological profiles?
- Methodological Answer : A factorial design (DoE) evaluates variables:
Contradictions and Validation
- Evidence Conflict : Synthesis protocols in use SO₂ gas, while employs SOCl₂ for sulfonyl chloride formation. Resolution: SO₂ is preferable for regioselectivity, but SOCl₂ offers scalability. Validate via comparative NMR of products.
- Biological Activity : While no direct data exists for this compound, analogs in show kinase inhibition. Cross-validate using in silico and enzymatic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
